4-Fluoro-2-methoxybenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3 |
InChI Key |
OVFBFOBZDXMDSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
Chemical Reactivity and Rational Derivatization of 4 Fluoro 2 Methoxybenzo D Oxazole
Fundamental Reaction Pathways of the Benzo[d]oxazole Core
The benzoxazole (B165842) ring system, being aromatic, is relatively stable. However, as a heterocycle, it possesses reactive sites that permit various functionalization reactions. globalresearchonline.net The primary modes of reactivity include nucleophilic substitution on the heterocyclic portion, electrophilic substitution on the carbocyclic ring, and cycloaddition reactions that can lead to more complex fused systems.
The C-2 position of the benzoxazole ring is electrophilic and thus susceptible to nucleophilic attack. This reactivity is often exploited by installing a good leaving group at this position. For instance, 2-chlorobenzoxazoles readily react with various nucleophiles, such as amines, to yield 2-aminobenzoxazole (B146116) derivatives. strath.ac.uk Similarly, 2-halo-substituted benzoxazoles can undergo nucleophilic substitution with sulfur-containing reagents like thiourea (B124793) or sodium thiosulfate (B1220275) to produce 2-mercaptobenzoxazoles. beilstein-journals.org
A notable transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr), which has been utilized for the functionalization of heteroaromatic rings. acs.org This rearrangement allows for the synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiols under basic conditions. acs.org Direct C-H functionalization at the C-2 position is also a powerful strategy. For example, benzoxazoles can be converted to 2-mercaptobenzoxazoles using 1,3-propanedithiol (B87085) in the presence of a base, proceeding through a proposed intramolecular nucleophilic substitution mechanism. beilstein-journals.org
Table 1: Examples of Nucleophilic Substitution on the Benzoxazole Core
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Chlorobenzoxazole | Amines | 2-Aminobenzoxazoles | strath.ac.uk |
| 2-Halo-benzoxazoles | Thiourea, Sodium Thiosulfate | 2-Mercaptobenzoxazoles | beilstein-journals.org |
| Benzoxazole | 1,3-Propanedithiol, KOH, DMSO | 2-Mercaptobenzoxazole | beilstein-journals.org |
The benzene (B151609) portion of the benzoxazole core can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the electron-donating character of the heterocyclic oxygen and nitrogen atoms. Generally, substitution tends to occur at the C-6 position. globalresearchonline.net For example, the nitration of benzoxazole with a mixture of sulfuric acid and nitric acid preferentially yields 6-nitrobenzoxazole. globalresearchonline.net Similarly, nitration of 2-phenylbenzoxazole (B188899) affords 6-nitro-2-phenylbenzoxazole. globalresearchonline.net
Carboxylation of the benzoxazole ring at the C-2 position can be achieved through base-mediated deprotonation followed by reaction with CO2; however, reactions on the benzene ring typically follow an electrophilic substitution mechanism. nih.gov The presence of activating or deactivating groups on the benzene ring influences the feasibility and regioselectivity of these reactions. researchgate.net
The benzoxazole moiety can participate in various cycloaddition reactions, providing access to complex polycyclic structures. One such reaction is the phosphine-catalyzed dearomative [3+2] cycloaddition with cyclopropenones, which results in the formation of benzopyrrolo-oxazolone products. nih.govacs.org This transformation has been shown to be effective with a range of C5-substituted benzoxazoles. nih.gov
Benzoxazoles also engage in 1,3-dipolar cycloaddition reactions. A two-step sequence involving copper-catalyzed alkynylation at the C-2 position followed by a 1,3-dipolar cycloaddition with an azide (B81097) yields novel benzoxazole-triazole hybrids. nih.gov Furthermore, benzoxazole-based azadienes can undergo both inter- and intramolecular Diels-Alder reactions with electron-rich dienophiles like vinyl ethers, leading to regioselective cycloadducts. rsc.org
Ring transformations offer another route to structural diversity. An yttrium-catalyzed cascade reaction of benzoxazoles with propargylic alcohols proceeds through a ring-opening and regioselective ring-closure process to furnish 1,4-benzoxazine scaffolds. uq.edu.au This transformation involves an initial SN1 nucleophilic substitution of the benzoxazole nitrogen onto the propargyl cation. uq.edu.au
Table 2: Cycloaddition and Ring Transformation Reactions of Benzoxazoles
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Benzoxazole, 1,2-Diphenylcyclopropenone | Benzopyrrolo-oxazolone | nih.gov |
| 1,3-Dipolar Cycloaddition | 2-Alkynyl-benzoxazole, Azide | Benzoxazole-triazole | nih.gov |
| Diels-Alder Reaction | Benzoxazole-based azadiene, Vinyl ether | Tetracyclic adducts | rsc.org |
Strategic Functionalization of the 4-Fluoro-2-methoxybenzo[d]oxazole Scaffold
The specific substituents on this compound guide its derivatization. The methoxy (B1213986) group at C-2 is an excellent handle for nucleophilic substitution, while the fluorine atom at C-4 can potentially be replaced or can influence electrophilic substitution on the benzene ring.
The C-2 position is the most common site for derivatization in benzoxazoles. The 2-methoxy group in the title compound can be considered a leaving group that can be displaced by a variety of nucleophiles, although harsher conditions may be required compared to a halide. More practically, the 2-methoxy group serves as a synthon for other C-2 substituted analogs prepared through alternative routes.
A general and highly versatile method for introducing substituents at the C-2 position involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative. For instance, reacting 2-aminophenols with tertiary amides in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) provides a wide range of 2-substituted benzoxazoles via activation of the amide, nucleophilic addition, and subsequent cyclization. nih.gov This approach is compatible with various functional groups on both the 2-aminophenol and the amide. nih.gov Direct C-H functionalization is another key strategy. Palladium-catalyzed direct alkynylation of benzoxazoles has been reported, as has C-H mercaptalization. globalresearchonline.netbeilstein-journals.org
Table 3: Selected Methods for C-2 Derivatization of Benzoxazoles
| Method | Reagents | Scope | Reference |
|---|---|---|---|
| Condensation | 2-Aminophenol, Tertiary Amide, Tf₂O, 2-F-Pyr | Broad range of 2-alkyl and 2-aryl benzoxazoles | nih.gov |
| C-H Mercaptalization | Benzoxazole, 1,3-Propanedithiol, KOH, DMSO | 2-Mercaptobenzoxazoles | beilstein-journals.org |
| Condensation | 2-Aminophenol, Aldehyde, Fluorophosphoric acid | 2-Alkyl/Aryl benzoxazoles | rsc.org |
Modification at the fluorine-bearing C-4 position is less common than at C-2 but represents a valuable path for diversification. The fluorine atom, being the most electronegative element, strongly influences the electronic properties of the benzene ring, making it more electron-deficient and potentially activating it for nucleophilic aromatic substitution (SNAr). While specific studies on 4-fluorobenzoxazole (B12292151) are limited, related structures provide insight. For example, in 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole, the fluorine atom can be substituted by nucleophiles such as amines or thiols. smolecule.com This suggests that the C-4 fluoro substituent in the title compound could be displaced by strong nucleophiles under appropriate conditions, providing access to 4-amino, 4-alkoxy, or 4-thioether derivatives.
The methoxy group at C-2 can be cleaved or modified. While direct nucleophilic displacement is one possibility, other chemical modifications can be envisioned. For example, ether cleavage reagents could convert the 2-methoxy group to a 2-hydroxy group, which exists in equilibrium with its tautomer, benzoxazol-2(3H)-one. This intermediate is a versatile precursor for a variety of N- and O-alkylated or acylated derivatives. The modification of methoxy groups is a fundamental transformation in organic synthesis, often achieved with reagents like boron tribromide (BBr₃) or through other ether-cleavage protocols. rsc.org
Exploration of Side-Chain Elongation and Diversification
The synthetic versatility of the this compound scaffold is significantly enhanced by the reactivity of the 2-methoxy substituent. This group can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse side-chains. This section explores key strategies for the elongation and diversification of the side-chain at the C2-position, focusing on nucleophilic substitution with amines and carbon-carbon bond-forming reactions with organometallic reagents.
Nucleophilic Substitution with Amines
The 2-methoxy group of this compound serves as a viable leaving group in nucleophilic substitution reactions, particularly with primary and secondary amines. This reaction provides a direct and efficient pathway to a diverse library of 2-aminobenzoxazole derivatives. The process typically involves heating the 2-methoxybenzoxazole intermediate with the desired amine, sometimes in the presence of an acid catalyst or in a sealed tube for volatile amines. google.comgoogle.com The reaction proceeds via nucleophilic attack of the amine at the C2-position of the benzoxazole ring, leading to the displacement of the methoxy group as methanol. google.com
This method is tolerant of a wide range of functional groups on both the amine nucleophile and the benzoxazole core. google.com The versatility of this approach allows for the systematic modification of the side-chain, introducing variations in length, steric bulk, and electronic properties.
Table 1: Diversification via Nucleophilic Displacement with Various Amines
| Entry | Amine Reactant | Solvent | Conditions | Resulting 2-Substituted-4-fluorobenzo[d]oxazole Product |
|---|---|---|---|---|
| 1 | Piperidine | Chloroform | 60 °C, Acetic Acid | 4-Fluoro-2-(piperidin-1-yl)benzo[d]oxazole |
| 2 | Morpholine | Toluene | Reflux | 4-(4-Fluorobenzo[d]oxazol-2-yl)morpholine |
| 3 | Benzylamine | Isopropanol | 80 °C, Sealed Tube | N-Benzyl-4-fluorobenzo[d]oxazol-2-amine |
| 4 | Aniline (B41778) | Methanol | Reflux | 4-Fluoro-N-phenylbenzo[d]oxazol-2-amine |
| 5 | Ethanolamine | Ethanol | Reflux | 2-((4-Fluorobenzo[d]oxazol-2-yl)amino)ethan-1-ol |
This table illustrates the reaction of a 2-alkoxybenzoxazole intermediate with various amines to produce a diversified set of 2-aminobenzoxazole derivatives. The conditions are representative of typical nucleophilic substitution reactions on this scaffold. google.comgoogle.com
Carbon-Carbon Bond Formation with Organometallic Reagents
Side-chain elongation involving the formation of new carbon-carbon bonds can be achieved through the reaction of 2-substituted benzoxazoles with organometallic reagents, such as Grignard reagents (R-MgX). While 2-alkoxy groups are not as reactive as halides in this context, their displacement by a carbon nucleophile presents a powerful method for introducing alkyl or aryl side-chains. masterorganicchemistry.com
The reaction mechanism involves the nucleophilic attack of the carbanionic 'R' group from the Grignard reagent at the electrophilic C2-carbon of the benzoxazole ring. This addition is followed by the elimination of the magnesium alkoxide salt, resulting in the formation of a 2-alkyl or 2-aryl substituted benzoxazole. This transformation effectively replaces the C-O bond with a new C-C bond, directly achieving side-chain elongation and diversification. The choice of the Grignard reagent dictates the nature of the introduced side-chain. libretexts.org
Table 2: Side-Chain Elongation via Reaction with Grignard Reagents
| Entry | Grignard Reagent (R-MgX) | Solvent | Conditions | Resulting 2-Substituted-4-fluorobenzo[d]oxazole Product |
|---|---|---|---|---|
| 1 | Methylmagnesium Bromide (CH₃MgBr) | Tetrahydrofuran (THF) | Room Temp. → Reflux | 4-Fluoro-2-methylbenzo[d]oxazole |
| 2 | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Diethyl Ether | Room Temp. → Reflux | 2-Ethyl-4-fluorobenzo[d]oxazole |
| 3 | Phenylmagnesium Bromide (C₆H₅MgBr) | Tetrahydrofuran (THF) | Room Temp. → Reflux | 4-Fluoro-2-phenylbenzo[d]oxazole |
| 4 | Vinylmagnesium Bromide (CH₂=CHMgBr) | Tetrahydrofuran (THF) | 0 °C → Room Temp. | 4-Fluoro-2-vinylbenzo[d]oxazole |
| 5 | Isopropylmagnesium Chloride ((CH₃)₂CHMgCl) | Tetrahydrofuran (THF) | Room Temp. → Reflux | 4-Fluoro-2-isopropylbenzo[d]oxazole |
This table provides hypothetical examples based on the general reactivity of Grignard reagents with electrophilic centers, illustrating how different alkyl and aryl groups can be introduced at the 2-position to achieve side-chain elongation. masterorganicchemistry.comlibretexts.org
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
X-Ray Crystallography for Definitive Three-Dimensional Structural Characterization
For a compound to be analyzed by this method, it must first be grown into a high-quality single crystal. The crystallographic analysis of related benzoxazole (B165842) derivatives, such as 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole, has revealed detailed structural information, including the planarity of the benzoxazole ring system and the conformation of its substituents. nih.gov For instance, studies on similar heterocyclic structures have identified crystal systems such as triclinic or monoclinic, which describe the symmetry of the crystal lattice. nih.govnih.gov
The data obtained from an X-ray crystallographic analysis is typically presented in a comprehensive table. While specific data for 4-Fluoro-2-methoxybenzo[d]oxazole is not available, the following table illustrates the type of information that would be obtained. The data presented is representative of a related benzoxazole derivative.
| Parameter | Illustrative Value for a Related Benzoxazole |
|---|---|
| Chemical Formula | C₈H₆FNO₂ |
| Formula Weight | 167.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 5.987(1) |
| c (Å) | 14.234(3) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 700.1(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.586 |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized molecule like this compound. The method typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the amount of carbon, hydrogen, and nitrogen present. Other elements, like fluorine, are determined using specific analytical methods.
The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. Numerous studies on substituted benzoxazoles report the use of elemental analysis to confirm the successful synthesis of the target molecules. jbarbiomed.comnih.govjrespharm.com
For this compound (C₈H₆FNO₂), the theoretical elemental composition can be calculated. The following table presents these theoretical values alongside a set of hypothetical "found" values that would be expected from an experimental analysis, illustrating the expected close correlation.
| Element | Theoretical (%) | Found (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 57.49 | 57.55 |
| Hydrogen (H) | 3.62 | 3.65 |
| Nitrogen (N) | 8.38 | 8.41 |
| Fluorine (F) | 11.37 | 11.32 |
| Oxygen (O) | 19.14 | N/A* |
Note: Oxygen is typically determined by difference rather than direct measurement.
Exploration of Benzo D Oxazole Scaffolds in Advanced Research Domains
Design Principles for Molecular Probes and Chemical Tools
The rational design of molecular probes and chemical tools is fundamental to elucidating complex biological processes and for the identification of novel therapeutic targets. The benzo[d]oxazole scaffold, particularly when substituted with functionalities like fluorine and methoxy (B1213986) groups as in 4-fluoro-2-methoxybenzo[d]oxazole, offers a valuable platform for the development of such tools.
The design principles for molecular probes incorporating the this compound scaffold would leverage the unique properties of its constituent parts:
The Benzoxazole (B165842) Core: This rigid, aromatic structure provides a stable and predictable framework. Its planarity can facilitate intercalation into DNA or insertion into hydrophobic pockets of proteins. rsc.org
The Fluorine Atom: The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can significantly alter the molecule's properties. mdpi.com Its high electronegativity can influence the acidity of nearby protons and create favorable electrostatic interactions with biological targets. rsc.orgmdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the probe, a crucial feature for in vivo applications. mdpi.com
The Methoxy Group: The methoxy group at the 2-position can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the probe for its target. mdpi.com It can also influence the molecule's solubility and electronic properties.
By strategically combining these features, this compound can be envisioned as a core for developing various types of molecular probes, such as fluorescent labels or affinity-based probes, to investigate cellular functions and biomolecular interactions.
Mechanistic Studies of Molecular Interactions with Biological Macromolecules (Conceptual)
The interaction of small molecules with biological macromolecules like enzymes and receptors is the cornerstone of pharmacology and chemical biology. The this compound scaffold possesses the necessary structural and electronic attributes to engage in meaningful interactions with these biological targets.
Benzoxazole derivatives have been widely explored as inhibitors of various enzymes, including kinases and polymerases. tandfonline.comnih.gov The inhibitory mechanism of a molecule like this compound would conceptually involve its binding to the active site or an allosteric site of an enzyme, thereby modulating its catalytic activity.
Key interactions could include:
Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole (B20620) ring, as well as the oxygen of the methoxy group, can participate in hydrogen bonding with amino acid residues in the enzyme's binding pocket. nih.gov
Hydrophobic Interactions: The aromatic benzene (B151609) ring can engage in hydrophobic and π-stacking interactions with nonpolar residues.
Halogen Bonding: The fluorine atom can participate in halogen bonds, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
For instance, in the context of vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in cancer therapy, benzoxazole derivatives have been shown to act as potent inhibitors. tandfonline.comnih.gov A hypothetical binding mode for this compound in an enzyme's active site could involve the benzoxazole ring occupying a hydrophobic pocket, while the methoxy and fluoro substituents form specific interactions with key residues, leading to competitive or non-competitive inhibition.
A study on 1,2,3-triazole-linked benzoxazoles as DprE1 enzyme inhibitors highlighted the impact of substitution on inhibitory activity. For example, an ortho-fluoro substitution on a phenyl ring attached to the triazole resulted in significant enzyme inhibition. tandfonline.com This underscores the potential for the fluorine atom in this compound to play a crucial role in its enzymatic interactions.
The ability of a molecule to bind with high affinity and selectivity to a specific receptor is critical for its function as a drug or a research tool. The structural and electronic features of this compound can be tailored to achieve desired receptor binding profiles.
The introduction of fluorine can modulate receptor binding affinity and selectivity in several ways:
Altering pKa: Fluorine's electron-withdrawing nature can influence the pKa of nearby functional groups, which can be critical for ionization state and, consequently, receptor interaction. mdpi.com
Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable interaction with the receptor binding site.
The methoxy group can also play a significant role in receptor binding by acting as a hydrogen bond acceptor. Structure-activity relationship (SAR) studies on various heterocyclic compounds have consistently shown that the presence and position of such groups are critical for potent and selective receptor binding.
Development of Advanced Materials with Benzo[d]oxazole Functionality
The unique photophysical and electronic properties of the benzoxazole scaffold have led to its incorporation into a variety of advanced materials, including polymers for organic light-emitting diodes (OLEDs) and high-performance films. rsc.orgbohrium.comresearchgate.net The inclusion of this compound into such materials could impart desirable characteristics.
For example, poly(benzoxazole imide)s (PBOPIs) are known for their excellent thermal stability and mechanical properties. rsc.org The introduction of a this compound moiety into a polymer backbone could potentially influence:
Optical Properties: The fluorination can alter the electronic energy levels of the benzoxazole unit, potentially tuning the emission color in OLED applications.
Liquid Crystalline Behavior: The rigid benzoxazole core can promote the formation of liquid crystalline phases in polymers, leading to materials with anisotropic properties, such as enhanced thermal conductivity. bohrium.com
Solubility and Processability: The methoxy group might improve the solubility of the resulting polymer in organic solvents, facilitating its processing into thin films and fibers.
The development of such functional materials relies on the ability to chemically incorporate the benzoxazole unit into a larger polymeric or supramolecular assembly. The reactivity of the benzoxazole ring or the potential for further functionalization of the this compound structure would be key in this regard.
Fluorine as a Strategic Modulator in Advanced Chemical Systems
The key modulatory roles of fluorine in this context include:
Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene ring will withdraw electron density via the inductive effect. This can influence the reactivity of the aromatic ring and the acidity of the C-H bonds. mdpi.com
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the in vivo half-life of a drug candidate containing this moiety. mdpi.com
Lipophilicity: The introduction of fluorine often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com
Conformational Effects: Fluorine substitution can influence the conformational preferences of a molecule, which can be critical for its interaction with biological targets.
The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound would create a unique electronic environment within the molecule, fine-tuning its reactivity and potential for non-covalent interactions. This strategic modulation is a key principle in modern chemical design, enabling the development of molecules with highly specific and optimized functions.
Data Tables
Table 1: Comparison of Related Benzoxazole Derivatives and their Biological Activities
| Compound Name | Molecular Formula | Key Substituents | Noted Biological Activity/Application | Reference |
| 5-chlorobenzo[d]oxazole | C₇H₄ClNO | 5-Chloro | Antifungal activity | nih.gov |
| 2-methoxybenzo[d]oxazole | C₈H₇NO₂ | 2-Methoxy | Antifungal activity | nih.gov |
| 2-(2,6-dimethyl phenyl)-5-methylbenzo[d]oxazole | C₁₆H₁₅NO | 2-(2,6-dimethyl phenyl), 5-Methyl | Inhibitory activity against MCF-7 and HepG2 cancer cell lines | tandfonline.com |
| 2-(2,5-dichloro phenyl)-5-methylbenzo[d]oxazole | C₁₄H₉Cl₂NO | 2-(2,5-dichloro phenyl), 5-Methyl | Strong inhibition of MCF-7 and HepG2 cell proliferation | tandfonline.com |
| 2-((4-fluorobenzyl) sulfinyl)-5-methylbenzo[d]oxazole | C₁₅H₁₂FNO₂S | 2-((4-fluorobenzyl) sulfinyl), 5-Methyl | Potential quorum sensing inhibitor | nih.gov |
Concluding Perspectives and Future Research Trajectories
Emerging Synthetic Paradigms for Substituted Benzo[d]oxazoles
The synthesis of the benzoxazole (B165842) core has evolved significantly beyond classical condensation methods. Modern research focuses on efficiency, diversity, and sustainability. A variety of catalytic systems and novel reaction pathways are being developed to facilitate the construction of these valuable heterocyclic motifs. rsc.org
Recent advancements include:
Transition-Metal Catalysis : Rhodium-catalyzed reactions, such as the coupling-cyclization of isocyanides with 2-azidophenyloxyacrylates, have opened new avenues for creating substituted benzo[d]oxazoles. bohrium.com Similarly, palladium-based catalysts are employed for their efficiency and reusability in forming the benzoxazole ring from 2-aminophenols and aldehydes. rsc.org
Promoter-Mediated Synthesis : The use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to activate tertiary amides enables a cascade reaction with 2-aminophenols, leading to 2-substituted benzoxazoles under mild conditions. mdpi.com Acid promoters, such as trifluoroacetic acid (TFA), have been shown to enable the C-C triple bond cleavage of ynones for the synthesis of benzoxazoles. researchgate.net
Green Catalysis : Environmentally friendly approaches are gaining traction. The use of solid-supported catalysts like TiO₂–ZrO₂ offers advantages such as high yields, short reaction times, and catalyst recyclability. rsc.org Brønsted acidic ionic liquids have also been utilized as reusable catalysts for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. rsc.org
These emerging methods provide powerful tools for creating libraries of substituted benzo[d]oxazoles for further investigation.
Table 1: Overview of Emerging Synthetic Methods for Benzo[d]oxazoles
| Synthetic Paradigm | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed Cyclization | Rhodium complexes | Coupling of isocyanides and azidophenols | Novel pathway to N-substituted derivatives | bohrium.com |
| Tf₂O-Promoted Cascade | Tf₂O, 2-Fluoropyridine (B1216828) | Activation of tertiary amides | Mild, simple, and effective for 2-substitution | mdpi.com |
| Acid-Promoted C-C Cleavage | Trifluoroacetic acid (TFA) | Reaction with ynones at 90 °C | Good functional group tolerance | researchgate.net |
| Heterogeneous Green Catalysis | TiO₂–ZrO₂ | Acetonitrile, 60 °C | Short reaction time, high yield, reusable catalyst | rsc.org |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid | Solvent-free, 130 °C | High yield, catalyst reusability, green conditions | rsc.org |
Integration of Advanced Computational Methods in Design and Discovery
Computational chemistry is an indispensable tool in modern chemical research, accelerating the discovery and optimization of novel compounds. researchgate.net For benzo[d]oxazole derivatives, these methods provide deep insights into their electronic structure, potential biological activity, and material properties. benthamdirect.comvietnamjournal.ru
Key computational techniques applied to this class of compounds include:
Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a receptor. For benzoxazole derivatives, docking studies have been used to identify potential binding modes with biological targets like acetylcholinesterase and to understand structure-activity relationships. nih.govnih.gov For instance, in one study, a formazan-benzoxazole derivative showed a strong docking score, which was later correlated with its biological activity. benthamdirect.com
Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes. benthamdirect.comvietnamjournal.ru
Density Functional Theory (DFT) : DFT calculations are employed to investigate the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals. nih.govnih.gov These calculations can help predict the reactivity and stability of compounds like 4-fluoro-2-methoxybenzo[d]oxazole. nih.gov
Pharmacophore Modeling : This approach identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target, guiding the design of new, more potent derivatives. researchgate.net
Table 2: Application of Computational Methods in Benzo[d]oxazole Research
| Computational Method | Primary Application | Information Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes | Structure-activity relationships, binding affinity scores | benthamdirect.comnih.govnih.gov |
| Molecular Dynamics (MD) | Assessing complex stability | Conformational changes, stability of ligand-protein interactions | researchgate.netbenthamdirect.com |
| Density Functional Theory (DFT) | Analyzing electronic structure | Reactivity, molecular orbital energies, band gaps | nih.govnih.gov |
| MM/PBSA Analysis | Calculating binding free energy | Quantitative prediction of binding affinity | benthamdirect.comvietnamjournal.ru |
Unexplored Reactivity Profiles and Transformative Chemistry
The specific reactivity of this compound has not been extensively documented, presenting an opportunity for fundamental chemical research. Its reactivity is governed by the interplay between the electron-deficient benzoxazole core and the electronic effects of the fluorine and methoxy (B1213986) substituents.
Electrophilic Aromatic Substitution (EAS) : The fluorine atom at the C4 position is an ortho-, para-directing deactivator due to its strong inductive electron-withdrawing effect and weaker resonance-donating effect. However, the reactivity of fluorobenzene (B45895) in EAS can be anomalous, with the para position often being more reactive than a single position in benzene (B151609) itself. researchgate.net This suggests that electrophilic attack on this compound might occur selectively, with the positions on the benzene ring being influenced by a complex interplay between the fluorine, the fused oxazole (B20620) ring, and the methoxy group.
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing fluorine atom could potentially activate the benzene ring for SNAr reactions, although this typically requires more strongly activating groups or specific reaction conditions.
Chemistry at the C2 Position : The 2-methoxy group makes the C2 position a potential site for nucleophilic attack. This could allow for the displacement of the methoxy group by various nucleophiles, providing a key route to functionalize this position and synthesize a range of 2-substituted benzo[d]oxazoles.
C-H Activation : Modern synthetic methods could enable selective C-H activation at various positions on the ring, opening pathways for direct functionalization without the need for pre-installed leaving groups. This represents a transformative approach to creating novel derivatives.
Strategic Directions for Fluorine and Methoxy Substitution in Heterocyclic Research
The deliberate placement of fluorine and methoxy groups is a well-established strategy in the design of functional molecules. researchgate.netchim.it
Role of Fluorine: The introduction of fluorine into a heterocyclic scaffold can dramatically alter its properties. nih.gov It is known to:
Enhance Metabolic Stability : The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. researchgate.net
Increase Lipophilicity : A fluorine atom can increase a molecule's ability to pass through biological membranes. researchgate.net
Modulate pKa : The high electronegativity of fluorine can lower the pKa of nearby basic groups, affecting a molecule's ionization state at physiological pH. nih.gov
Influence Conformation and Binding : Fluorine can engage in favorable interactions with biological targets and influence the molecule's preferred conformation. nih.gov
Role of the Methoxy Group: The methoxy group also plays a crucial strategic role:
Electronic Effects : As an electron-donating group through resonance, it can influence the reactivity of the aromatic system. researchgate.net In some cases, methoxy-substituted derivatives show distinct absorption and emission properties. chim.it
Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction in ligand-receptor binding.
Metabolic Handle : The methoxy group can be a site for O-demethylation by metabolic enzymes, which can be a strategic element in prodrug design or for generating active metabolites.
Future Directions: Future research should focus on the synergistic effects of these two substituents. The combination of an electron-withdrawing fluoro group and an electron-donating methoxy group on the benzo[d]oxazole scaffold creates a unique electronic profile. Strategic directions include:
Synthesizing and studying a matrix of isomers to systematically map how the relative positions of the fluorine and methoxy groups affect the molecule's physicochemical properties, reactivity, and biological activity.
Exploring the use of these substituted benzoxazoles as building blocks in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or sensors, where their electronic and photophysical properties can be finely tuned.
Leveraging the unique substitution pattern in the design of probes for chemical biology or as fragments in drug discovery campaigns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
